molecular formula C14H16N2O4 B2991371 (S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione CAS No. 1391557-65-5

(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione

Cat. No.: B2991371
CAS No.: 1391557-65-5
M. Wt: 276.292
InChI Key: BNOOVOFFZQZCBW-AWEZNQCLSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) would be determined .

Scientific Research Applications

Biological Activities and Pharmacological Applications

  • Formyl Peptide Receptor Modulators : Compounds containing the imidazolidine-2,4-dione moiety have been investigated as modulators of formyl peptide receptors (FPRs), which play a crucial role in mediating leukocyte activation during inflammation. These modulators, particularly focusing on FPR1 antagonists and FPR2 agonists, demonstrate significant anti-inflammatory effects, with potential applications in treating inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai et al., 2016).

  • Antioxidant Activities : Spirocyclic derivatives, which share structural similarities with the compound of interest, have shown a wide range of antioxidant activities. These activities are crucial for combating oxidative stress involved in the progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. The antioxidant profile of spiro compounds has been linked to their structural features, including the presence of oxygen atoms and phenolic groups, indicating the potential of the compound to act as an antioxidant (Acosta-Quiroga et al., 2021).

  • Anticancer and Antimicrobial Properties : The naphthalene framework, part of the compound's structure, has been associated with a variety of biological activities, including anticancer and antimicrobial effects. Naphthalene derivatives have been found to interact with biological macromolecules, such as DNA and enzymes, showcasing their potential in medicinal applications. This suggests that the compound could be explored for its anticancer and antimicrobial properties (Huo-Hui Gong et al., 2016).

Mechanism of Action

If the compound has a biological activity, its mechanism of action would be studied. This could involve examining how it interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

The compound’s toxicity, flammability, and other hazards would be assessed. This information is typically provided in a material safety data sheet .

Properties

IUPAC Name

(3S)-5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOOVOFFZQZCBW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CC[C@]3(CC2=C(C=C1)OC)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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